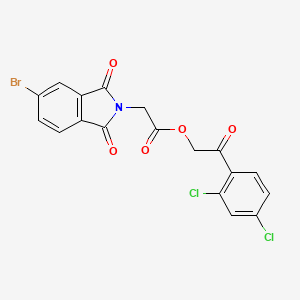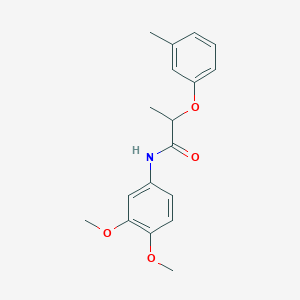![molecular formula C22H28N2O2 B6002433 3-(2-methylphenyl)-N-[2-(4-morpholinyl)ethyl]-3-phenylpropanamide](/img/structure/B6002433.png)
3-(2-methylphenyl)-N-[2-(4-morpholinyl)ethyl]-3-phenylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-methylphenyl)-N-[2-(4-morpholinyl)ethyl]-3-phenylpropanamide, also known as MPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic benefits. MPP belongs to the class of drugs known as amides, and it has been found to have a range of biochemical and physiological effects that make it a promising candidate for the treatment of various medical conditions.
作用機序
3-(2-methylphenyl)-N-[2-(4-morpholinyl)ethyl]-3-phenylpropanamide exerts its pharmacological effects by binding to the mu-opioid receptor in the brain and spinal cord. This binding results in the activation of the receptor, which leads to the release of endogenous opioids and the inhibition of pain signals. This compound also has an affinity for the delta-opioid receptor, which may contribute to its analgesic effects.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. This compound has also been found to have anti-convulsant effects, reducing the severity and frequency of seizures in animal models of epilepsy.
実験室実験の利点と制限
One of the major advantages of 3-(2-methylphenyl)-N-[2-(4-morpholinyl)ethyl]-3-phenylpropanamide is its relatively simple synthesis, which makes it easy to produce in the laboratory. This compound also has a well-characterized mechanism of action, which makes it a useful tool for studying the opioid system. However, one limitation of this compound is its relatively low potency compared to other opioids, which may limit its usefulness in certain experimental settings.
将来の方向性
There are several potential future directions for research on 3-(2-methylphenyl)-N-[2-(4-morpholinyl)ethyl]-3-phenylpropanamide. One area of interest is the development of more potent analogs of this compound that could be used as more effective analgesics. Another area of interest is the exploration of the potential anti-inflammatory effects of this compound, which could make it a promising candidate for the treatment of inflammatory conditions such as rheumatoid arthritis. Finally, further research is needed to elucidate the full range of physiological effects of this compound and its potential therapeutic applications.
合成法
The synthesis of 3-(2-methylphenyl)-N-[2-(4-morpholinyl)ethyl]-3-phenylpropanamide involves the reaction of 2-methylphenylacetonitrile with morpholine to form the corresponding amide. The amide is then reacted with phenylacetic acid to produce this compound. The synthesis of this compound is relatively straightforward and can be carried out using standard laboratory techniques.
科学的研究の応用
3-(2-methylphenyl)-N-[2-(4-morpholinyl)ethyl]-3-phenylpropanamide has been the subject of extensive scientific research due to its potential therapeutic benefits. It has been found to have a range of pharmacological properties, including analgesic, anti-inflammatory, and anti-convulsant effects. These properties make it a promising candidate for the treatment of various medical conditions, including chronic pain, epilepsy, and inflammation.
特性
IUPAC Name |
3-(2-methylphenyl)-N-(2-morpholin-4-ylethyl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c1-18-7-5-6-10-20(18)21(19-8-3-2-4-9-19)17-22(25)23-11-12-24-13-15-26-16-14-24/h2-10,21H,11-17H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCMBKCTWDIZPGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CC(=O)NCCN2CCOCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{2,5-dimethyl-3-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-pyrrol-1-yl}-4,5-dimethyl-3-thiophenecarbonitrile](/img/structure/B6002361.png)
![2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B6002366.png)
![1-(diethylamino)-3-[2-methoxy-4-({[3-(methylthio)propyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6002368.png)
![3-chloro-N-[2-(dimethylamino)ethyl]-4-methylbenzamide](/img/structure/B6002376.png)
![2-[4-(cyclohexylmethyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6002407.png)
![methyl 5-ethyl-2-{[(4-ethylphenoxy)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B6002411.png)
![N-[2-(3-pyridinyloxy)phenyl]-1-[3-(4-pyridinyl)propanoyl]-3-piperidinecarboxamide](/img/structure/B6002418.png)
![(3,4-dimethoxyphenyl)[1-(2,3,4-trimethoxybenzoyl)-3-piperidinyl]methanone](/img/structure/B6002424.png)

![5-chloro-2-hydroxybenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B6002441.png)

![3-{[2-(4-butoxybenzoyl)hydrazino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B6002456.png)
![4-methyl-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide](/img/structure/B6002460.png)
